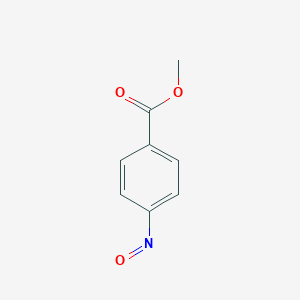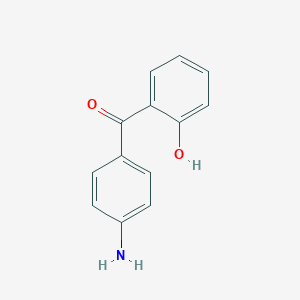
(4-Aminophenyl)(2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)(2-hydroxyphenyl)methanone, also known as APAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAPM is a white crystalline powder with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.
Mechanism Of Action
The exact mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone is not fully understood. However, it has been suggested that (4-Aminophenyl)(2-hydroxyphenyl)methanone exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Studies have shown that (4-Aminophenyl)(2-hydroxyphenyl)methanone has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low toxicity, which makes it a safe compound to work with. (4-Aminophenyl)(2-hydroxyphenyl)methanone is also relatively easy to synthesize and purify. However, one limitation of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of (4-Aminophenyl)(2-hydroxyphenyl)methanone. One potential area of research is the development of (4-Aminophenyl)(2-hydroxyphenyl)methanone-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of (4-Aminophenyl)(2-hydroxyphenyl)methanone as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone and its biochemical and physiological effects.
Synthesis Methods
(4-Aminophenyl)(2-hydroxyphenyl)methanone can be synthesized through a reaction between 4-aminophenylboronic acid and 2-hydroxybenzaldehyde in the presence of a palladium catalyst. The reaction takes place in a mixture of ethanol and water at a temperature of 80°C. After completion of the reaction, the product is purified through recrystallization from ethyl acetate.
Scientific Research Applications
(4-Aminophenyl)(2-hydroxyphenyl)methanone has been used in various scientific research applications due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
13134-94-6 |
|---|---|
Product Name |
(4-Aminophenyl)(2-hydroxyphenyl)methanone |
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(4-aminophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H,14H2 |
InChI Key |
RDQHBBCEAXUGGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
synonyms |
4'-Amino-2-hydroxybenzophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



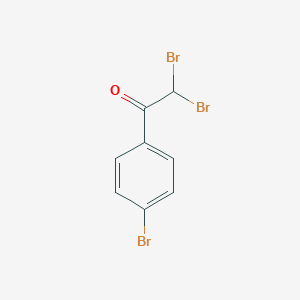
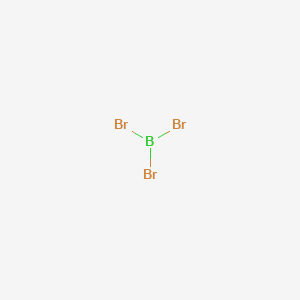
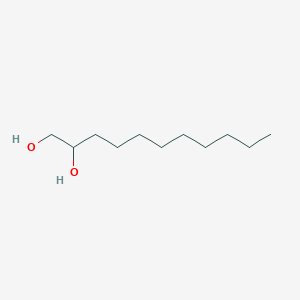
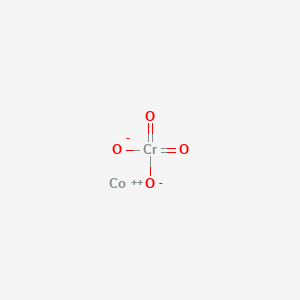
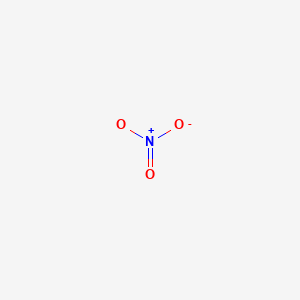
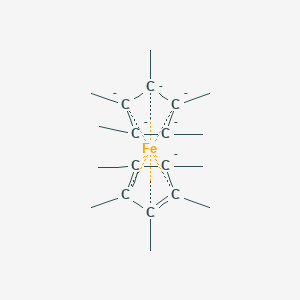
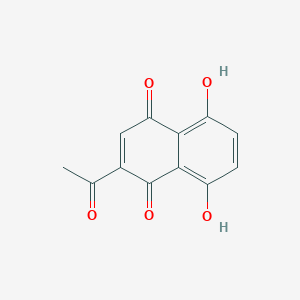
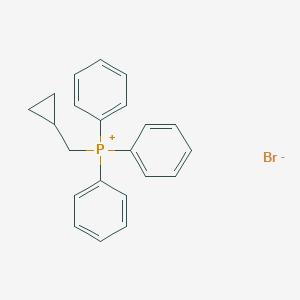

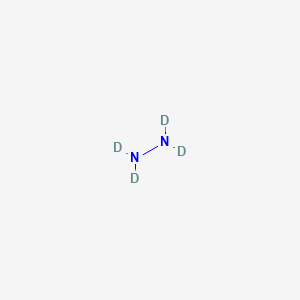
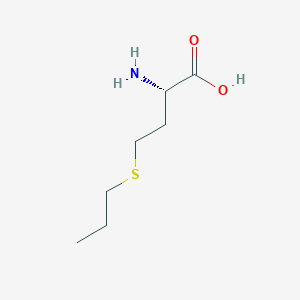
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
